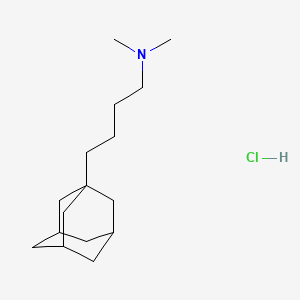

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a chemical compound with the molecular formula C16-H29-N.Cl-H and a molecular weight of 271.92 . This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework, and a dimethylaminobutyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride typically involves the reaction of adamantane with 1-(4-dimethylaminobutyl) chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of adamantane derivatives with oxidized functional groups.

Reduction: Formation of reduced adamantane derivatives.

Substitution: Formation of substituted adamantane derivatives with various functional groups.

Scientific Research Applications

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites. The dimethylaminobutyl side chain can interact with various functional groups, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Adamantane: The parent hydrocarbon with a similar rigid structure.

1-(4-Dimethylaminobutyl)adamantane: A similar compound without the hydrochloride form.

Amantadine: A well-known antiviral drug with a similar adamantane core.

Uniqueness

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is unique due to its combination of the adamantane core and the dimethylaminobutyl side chain. This combination provides the compound with enhanced solubility, stability, and biological activity compared to its analogs .

Biological Activity

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. Among these, Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a compound that has shown promise in various biological applications, particularly in cancer treatment and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Structural Characteristics

The adamantane scaffold is characterized by its rigid cage-like structure, which enhances lipophilicity and stability. This property allows adamantane derivatives to effectively integrate into lipid bilayers and interact with cellular membranes, facilitating drug delivery and enhancing pharmacokinetic profiles .

The mechanism of action for this compound involves several pathways:

- Cell Membrane Interaction : The lipophilic nature of adamantane allows it to embed within lipid bilayers, which is crucial for drug absorption and cellular uptake .

- Target Interaction : The compound may interact with specific molecular targets involved in cell signaling and proliferation. Studies indicate that modifications in the alkyl chain length can significantly influence the biological activity of adamantane derivatives .

Anti-Cancer Activity

Recent studies have demonstrated that adamantane derivatives exhibit anti-proliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests on MDA-MB-231 (triple-negative breast cancer) cells revealed that certain adamantane derivatives significantly inhibited cell proliferation with IC50 values ranging from 12-24 μM .

- Mechanistic Insights : The most potent compounds induced apoptosis through up-regulation of pro-apoptotic proteins (BAX) and down-regulation of anti-apoptotic proteins (Bcl-2), confirming their role as potential apoptotic inducers .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ad-ITC 6 | MDA-MB-231 | 12-24 | Induces apoptosis via BAX/Bcl-2 modulation |

| Ad-ITC 5 | MDA-MB-468 | 12-24 | Induces apoptosis via BAX/Bcl-2 modulation |

| Ad-compound 13 | MCF-7 | N/A | No significant effect |

Drug Delivery Applications

Adamantane derivatives are also being explored for their potential in drug delivery systems. Their ability to enhance the stability and bioavailability of drugs makes them suitable candidates for developing new therapeutic agents .

Case Studies

- Thiadiazole Derivatives : A series of adamantane-based thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, HepG-2, A549). These compounds showed promising anti-proliferative activity with IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .

- Molecular Docking Studies : Molecular docking studies have indicated that certain adamantane derivatives exhibit strong binding affinities to mutant forms of EGFR (Epidermal Growth Factor Receptor), which is often implicated in cancer progression. This suggests a potential role as targeted therapy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(4-dimethylaminobutyl)adamantane hydrochloride, and what are the critical reaction parameters?

Answer: The synthesis typically involves alkylation of 1-adamantylamine with a 4-dimethylaminobutyl halide (e.g., bromide or chloride) under nucleophilic substitution conditions. Key steps include:

- Reagent Selection: Use of a polar aprotic solvent (e.g., DMF or THF) to enhance nucleophilicity .

- Temperature Control: Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .

- Hydrochloride Salt Formation: The free amine is treated with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize byproducts like dialkylated derivatives .

Q. What biological activities have been reported for adamantane derivatives structurally similar to this compound?

Answer: Analogous adamantane derivatives (e.g., amantadine, rimantadine) exhibit:

- Antiviral Activity: Inhibition of viral uncoating in influenza A via M2 proton channel blockade .

- Dopaminergic Modulation: Enhanced dopamine release in Parkinson’s disease models, attributed to NMDA receptor antagonism .

- Neuroprotective Effects: Reduction of glutamate-induced excitotoxicity, as seen in memantine for Alzheimer’s disease .

These activities suggest potential CNS-targeted applications for 1-(4-dimethylaminobutyl)adamantane hydrochloride, though specific studies are required .

Q. What analytical methods are recommended for purity assessment of this compound?

Answer:

- HPLC with UV Detection: Use a C18 column, mobile phase of acetonitrile/water (70:30) with 0.1% TFA, and detection at 210 nm. Compare retention times against USP reference standards .

- Titrimetry: Non-aqueous titration with perchloric acid in glacial acetic acid to quantify free amine content .

- Elemental Analysis: Verify C, H, N, and Cl percentages against theoretical values (e.g., molecular formula C₁₆H₂₈N₂·HCl) .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in synthesizing this compound?

Answer:

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >85% .

- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to sequester HX byproducts and shift equilibrium toward product formation .

Validate improvements via LC-MS to track intermediate conversions .

Q. What strategies can resolve contradictions in reported biological activity data for adamantane derivatives?

Answer:

- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 for receptor binding, MDCK for antiviral assays) to differentiate target-specific effects .

- Metabolic Stability Assays: Use liver microsomes to assess if discrepancies arise from compound degradation .

- Structural Analog Comparison: Compare activity against rimantadine and amantadine to isolate the impact of the 4-dimethylaminobutyl substituent .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to the influenza M2 channel (PDB: 2L0J) or NMDA receptors (PDB: 5FXH). Focus on adamantane’s hydrophobic interactions and the dimethylamino group’s electrostatic contributions .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes under physiological conditions .

Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What methodologies characterize the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .

- Light Stability: Use ICH Q1B guidelines with exposure to UV (320–400 nm) and visible light. Quantify photodegradants like N-oxide derivatives .

- Thermogravimetric Analysis (TGA): Assess thermal decomposition onset temperatures to guide storage conditions (e.g., recommend <−20°C for long-term stability) .

Q. How does the 4-dimethylaminobutyl substituent influence pharmacokinetic properties compared to simpler adamantane derivatives?

Answer:

- LogP Measurement: Determine octanol/water partition coefficients to evaluate lipophilicity (predicted LogP ~3.5 vs. 1.9 for amantadine), suggesting enhanced blood-brain barrier penetration .

- Plasma Protein Binding: Use equilibrium dialysis to quantify binding to human serum albumin (HSA); higher lipophilicity may increase HSA affinity, reducing free drug availability .

- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Properties

CAS No. |

52582-85-1 |

|---|---|

Molecular Formula |

C16H30ClN |

Molecular Weight |

271.9 g/mol |

IUPAC Name |

4-(1-adamantyl)-N,N-dimethylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H |

InChI Key |

VGRCKKUXCQQONQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.